Filibuvir - 877130-28-4

Filibuvir

Catalog Number: EVT-268103
CAS Number: 877130-28-4
Molecular Formula: C29H37N5O3
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filibuvir (PF-00868554) is a potent, orally bioavailable, investigational non-nucleoside inhibitor (NNI) that specifically targets the hepatitis C virus (HCV) nonstructural 5B (NS5B) RNA-dependent RNA polymerase. [, , , ] It was under development by Pfizer for the potential treatment of chronic HCV infection. [, ] Filibuvir acts by binding to the thumb II allosteric pocket of the HCV NS5B polymerase, interfering with its function and inhibiting viral replication. [, , , , , , ] Although initially showing promise in clinical trials, Filibuvir's development was halted due to challenges related to resistance development and limitations in its effectiveness against non-genotype 1 HCV. [, , , ]

Nesbuvir

Compound Description: Nesbuvir is a non-nucleoside inhibitor (NNI) that targets the palm I binding site of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. It has demonstrated pan-genotypic activity against HCV genotypes 1, 2, and 3 in both replicon and recombinant enzyme models [].

Relevance: While both Nesbuvir and Filibuvir target the HCV RdRp, they interact with different allosteric binding sites, showcasing the diversity of potential drug targets within this enzyme [, ]. Nesbuvir's broader genotypic coverage contrasts with Filibuvir's primary efficacy against genotype 1, further emphasizing the impact of binding site selection on antiviral activity.

Lomibuvir

Compound Description: Similar to Filibuvir, Lomibuvir acts as a non-nucleoside inhibitor (NNI) that binds to the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. Both compounds demonstrate a preference for inhibiting primer-dependent RNA synthesis while, unexpectedly, enhancing de novo synthesis at higher concentrations []. Lomibuvir, like Filibuvir, shows reduced efficacy against HCV genotypes 2a and 3a [, ].

Relevance: The shared binding site and similar inhibitory profile of Lomibuvir and Filibuvir highlight them as members of the same inhibitor class, specifically targeting the thumb II region of HCV RdRp [, ]. The observation of enhanced de novo synthesis at higher concentrations for both compounds suggests a potential shared mechanism that warrants further investigation. Their limited activity against certain genotypes underscores the importance of considering natural viral variations when developing HCV therapeutics.

Tegobuvir

Compound Description: Tegobuvir is classified as a non-nucleoside inhibitor (NNI) that disrupts HCV RNA replication by targeting the palm β-hairpin region of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. Unlike Filibuvir, Tegobuvir exhibits significantly reduced potency against HCV genotypes 2a and 3a [].

Relevance: Tegobuvir's distinct binding site within the HCV RdRp, compared to Filibuvir, underscores the existence of multiple targetable regions within this enzyme for developing antivirals [, ]. The difference in genotypic coverage between these inhibitors further emphasizes how binding site selection can significantly influence the effectiveness of HCV therapeutics against different viral strains.

Dasabuvir

Compound Description: Dasabuvir is a non-nucleoside inhibitor (NNI) that interferes with HCV replication by targeting the palm I binding site of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. It exhibits specific binding to the genotype 1b variant but not to the 3a variant [].

Relevance: Despite both Dasabuvir and Filibuvir targeting the HCV RdRp, they act on distinct binding sites, demonstrating the diverse range of potential drug targets on this enzyme [, ]. The genotype-specific activity of Dasabuvir contrasts with Filibuvir, highlighting the influence of the chosen binding site on the antiviral spectrum of HCV inhibitors.

Sofosbuvir

Compound Description: Sofosbuvir, a nucleotide inhibitor of the HCV NS5B polymerase, has demonstrated potent antiviral activity against a broad range of HCV genotypes, including 1a, 2a, and 2b []. This differs from Filibuvir, which primarily exhibits efficacy against genotype 1.

Relevance: While both Sofosbuvir and Filibuvir target the NS5B polymerase, their distinct mechanisms of action and broader genotypic coverage with Sofosbuvir highlight the ongoing search for more effective and broadly acting anti-HCV therapies []. The development of Sofosbuvir signifies a shift towards potent pan-genotypic treatments for HCV infection.

Mericitabine

Compound Description: Mericitabine, a nucleoside inhibitor of the HCV NS5B polymerase, displays cross-genotypic activity against HCV strains including 1a, 2a, and 2b [].

Relevance: Like Sofosbuvir, Mericitabine's ability to inhibit various HCV genotypes contrasts with Filibuvir's primary efficacy against genotype 1, emphasizing the need for broad-spectrum HCV drugs []. This highlights the exploration of diverse mechanisms, such as nucleoside inhibition, in developing effective pan-genotypic HCV treatments.

BI207127

Compound Description: BI207127 is a non-nucleoside inhibitor of the HCV NS5B polymerase, displaying inhibitory activity against a broad range of HCV genotypes, including 1a, 2a, and 2b [].

Relevance: BI207127's broad genotypic inhibition profile contrasts with the more limited efficacy of Filibuvir, primarily against genotype 1, further supporting the need for pan-genotypic HCV therapies []. This underscores the continuous search for NS5B polymerase inhibitors with enhanced efficacy across a wider range of HCV strains.

Synthesis Analysis

The synthesis of Filibuvir has been documented in several studies, detailing various methods employed to achieve its production. The synthesis involves a series of steps that include the preparation of key intermediates and their subsequent transformations into the final product.

  1. Initial Steps: The synthesis begins with the diastereoselective preparation of β-hydroxy alkynyl oxazolidinone, which serves as a crucial intermediate. This step is essential for establishing the stereochemistry necessary for biological activity.
  2. Key Reagents: The use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is notable in the synthesis process due to its role in oxidation reactions that facilitate the formation of desired functional groups .
  3. Final Assembly: The final steps involve cyclization reactions that yield the pyranone structure characteristic of Filibuvir. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are utilized for monitoring reaction progress and ensuring product purity .
Molecular Structure Analysis

Filibuvir's molecular structure is defined by its complex arrangement of atoms that contribute to its function as an antiviral agent.

  • Chemical Formula: The chemical formula for Filibuvir is C19_{19}H24_{24}N4_{4}O3_{3}.
  • Structural Features: The compound features a pyranone ring fused with a substituted triazole moiety, which is crucial for its interaction with the hepatitis C virus polymerase.
  • Data: Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, which elucidate bond lengths and angles critical for understanding its reactivity and binding properties .
Chemical Reactions Analysis

Filibuvir undergoes several chemical reactions during its synthesis and in its interaction with biological targets:

  1. Oxidation Reactions: The incorporation of TEMPO facilitates oxidation processes that are pivotal in forming reactive intermediates during synthesis.
  2. Cyclization Reactions: These reactions are essential for constructing the final pyranone structure, involving nucleophilic attacks that form new carbon-carbon bonds.
  3. Binding Interactions: In biological contexts, Filibuvir interacts with hepatitis C virus polymerase through non-covalent binding mechanisms, which can be studied using surface plasmon resonance techniques to assess binding kinetics and affinities .
Mechanism of Action

Filibuvir acts primarily by inhibiting the RNA-dependent RNA polymerase activity of the hepatitis C virus.

  • Process: The compound binds to an allosteric site on the polymerase enzyme, altering its conformation and preventing it from synthesizing viral RNA.
  • Data: Studies have shown that Filibuvir displays high selectivity for the hepatitis C virus polymerase compared to human polymerases, which minimizes potential side effects associated with antiviral therapies .
Physical and Chemical Properties Analysis

Filibuvir exhibits several physical and chemical properties relevant to its function:

  • Physical Properties:
    • Appearance: Typically presented as a white to off-white solid.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Chemical Properties:
    • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Melting Point: Specific melting point data can be obtained through differential scanning calorimetry analyses.

These properties are critical for formulation development and determining optimal storage conditions .

Applications

Filibuvir has been primarily investigated for its potential use in treating hepatitis C infection. Its mechanism of action allows it to be used in combination therapies aimed at enhancing viral clearance rates and reducing resistance development.

  • Scientific Uses:
    • Clinical Trials: Filibuvir has undergone various clinical trials assessing its efficacy and safety profile in patients with chronic hepatitis C.
    • Research Tool: Beyond therapeutic applications, Filibuvir serves as a valuable research tool for studying viral replication mechanisms and developing new antiviral strategies.
Chemical and Pharmacological Profile of Filibuvir

Structural Characterization and Molecular Classification

Triazolopyrimidine Derivative: Core Chemical Architecture

Filibuvir (PF-00868554; C₂₉H₃₇N₅O₃; molecular weight: 503.64 g/mol) belongs to the triazolopyrimidine class of heterocyclic organic compounds, characterized by a fused bicyclic system containing a 1,2,4-triazole ring adjacent to a pyrimidine ring. This core scaffold is substituted at the C2 position with a methyl-linked dihydropyranone moiety, forming the central pharmacophore responsible for its antiviral activity. Key structural features include:

  • A 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl group essential for polymerase inhibition [1] [6].
  • A dihydropyranone ring with a C6-linked cyclopentyl group and a 2-(2,6-diethylpyridin-4-yl)ethyl chain, contributing to hydrophobic interactions within the viral polymerase binding pocket [3] [6].
  • A hydroxyl group at the C4 position of the dihydropyranone, facilitating hydrogen bonding with the NS5B target [1].

Table 1: Structural Features of Filibuvir

ComponentChemical GroupRole in Target Binding
Core ScaffoldTriazolopyrimidineBase structure for molecular recognition
Western Substituent2,6-Diethylpyridin-4-yl ethylHydrophobic anchoring in Thumb II pocket
Central Ring4-Hydroxy-3H-pyran-6-oneHydrogen bonding and chelation
Eastern SubstituentCyclopentylConformational stabilization

Stereochemical Properties and Binding Affinity

Filibuvir contains a single chiral center at the C2 position of the dihydropyranone ring, adopting an (R)-configuration. This stereochemistry is critical for optimal binding to the hepatitis C virus (HCV) NS5B polymerase. The molecule binds non-covalently to the Thumb II allosteric pocket of NS5B, inducing conformational changes that disrupt RNA elongation. Key stereospecific interactions include:

  • Hydrogen bonding between the pyranone carbonyl (O) and C₄₉₆ of NS5B [2].
  • Van der Waals contacts involving the cyclopentyl group and residues M₄₂₃/V₄₉₄, with mutations at M₄₂₃ conferring resistance by steric hindrance [1] [3].
  • π-Stacking between the triazolopyrimidine core and W₅₂₈ of NS5B [6].

The dissociation constant (Kd) for NS5B binding is 29 nM, demonstrating high-affinity interactions dependent on the (R)-enantiomer [3] [7].

Pharmacokinetic and Pharmacodynamic Properties

Absorption and Metabolic Pathways

Filibuvir exhibits favorable oral bioavailability in preclinical models, attributed to its moderate lipophilicity (LogP ≈5.1). After oral administration, peak plasma concentrations are achieved within 2–4 hours. Metabolism occurs primarily via hepatic cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for oxidation of the cyclopentyl and triazolopyrimidine moieties [4]. Key metabolic transformations include:

  • Hydroxylation at the cyclopentyl ring (major pathway).
  • N-Dealkylation of the triazolopyrimidine methyl group.
  • Glucuronidation of the pyridinyl nitrogen [2] [4].

In vitro studies using human liver microsomes confirm extensive phase I metabolism, with a hepatic extraction ratio of >0.7, indicating significant first-pass metabolism [4].

Table 2: Pharmacodynamic Profile of Filibuvir

PropertyValueExperimental System
EC₅₀ (genotype 1a)33–59 nMHuh7.5 cell replicon assay [3] [7]
EC₅₀ (genotype 1b)52–59 nMHuh7.5 cell replicon assay [3] [7]
IC₅₀ (primer extension)73 nMBiochemical assay [3]
CC₅₀ (cytotoxicity)>320 μMHuh7.5 cells [3]

Protein Binding and Elimination Dynamics

Filibuvir demonstrates extensive plasma protein binding (>95%), primarily to albumin and α₁-acid glycoprotein, which restricts its free fraction in systemic circulation [4]. This high binding capacity influences its volume of distribution (Vd ≈5–7 L/kg in rats), suggesting widespread tissue penetration [2]. Elimination pathways include:

  • Renal excretion of metabolites (<10% unchanged drug).
  • Fecal elimination of oxidative metabolites via biliary clearance [4].

Pharmacodynamic studies reveal that filibuvir preferentially inhibits elongative RNA synthesis (IC₅₀ = 73 nM) over de novo RNA initiation (IC₅₀ = 5 μM), explaining its potent reduction in viral RNA accumulation in HCV replicon systems [3] [6]. The drug exhibited linear pharmacokinetics up to 600 mg doses in phase I trials, with a biphasic decline in plasma concentration [2].

Table 3: Pharmacokinetic Properties of Filibuvir

ParameterCharacteristicsNotes
Oral AbsorptionRapid, bioavailability ≈50–80% (preclinical)Dose-proportional up to 600 mg [2]
Primary Metabolizing EnzymesCYP3A4 (>70%)Potential for drug-drug interactions
Protein Binding>95%Limits free drug concentration [4]
Elimination Half-lifeNot fully characterizedDevelopment discontinued pre-definitive PK

Note: Elimination half-life and clearance were not definitively established due to discontinuation of clinical development in 2013 [1] [4].

Properties

CAS Number

877130-28-4

Product Name

Filibuvir

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N

SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

PF00868554; PF-00868554; P 00868554; PF868554; PF-868554; PF 868554; Filibuvir

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.